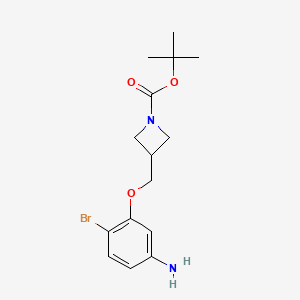

3-(5-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Description

This compound is a tert-butyl ester-protected azetidine derivative featuring a 5-amino-2-bromo-phenoxymethyl substituent. The tert-butyl ester group serves as a protective moiety for the carboxylic acid functionality, enhancing stability during synthetic processes. The bromine atom and amino group on the aromatic ring contribute to its unique physicochemical properties, including lipophilicity and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

tert-butyl 3-[(5-amino-2-bromophenoxy)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-6-11(17)4-5-12(13)16/h4-6,10H,7-9,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHHZOLMPQXUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate azetidine precursors.

Amino Group Introduction: The amino group is introduced via nucleophilic substitution reactions using amine sources.

Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, especially at the brominated phenoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Ammonia (NH3), primary and secondary amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dehalogenated products.

Scientific Research Applications

3-(5-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(5-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The brominated phenoxy group and azetidine ring are key structural features that enable binding to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

3-(5-Amino-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

- Structure: Replaces the bromophenoxymethyl group with a pyridin-2-yloxymethyl moiety.

- Molecular Formula : C₁₄H₂₁N₃O₃ (FW: 279.3) .

- Key Differences: Absence of bromine reduces molecular weight (279.3 vs. ~349.2 for the target compound). Lower lipophilicity due to the absence of bromine.

3-(4-Bromo-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester

- Structure: Features bromo and fluoro substituents on the phenoxy ring.

- Molecular Formula: C₁₄H₁₇BrFNO₃ (FW: 346.19) .

- Higher molecular weight (346.19) compared to the target compound, primarily due to the additional fluorine atom. Fluoro substituent may enhance metabolic stability and bioavailability in drug design.

3-(1,1-Dioxo-1-thiomorpholine-4-yl)azetidine-1-carboxylic acid tert-butyl ester

- Structure : Incorporates a sulfone-containing thiomorpholine group.

- Molecular Formula : Estimated C₁₂H₂₀N₂O₄S (FW: ~296.36) .

- Key Differences: Sulfone group increases polarity and solubility in aqueous media.

3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

- Structure : Pyrrolidine core (5-membered ring) with a chloropyrimidine substituent.

- Key Differences: Pyrrolidine vs. azetidine: Larger ring size alters steric and conformational properties. Chloropyrimidine group offers distinct hydrogen-bonding and π-stacking capabilities compared to bromophenoxymethyl .

Physicochemical Properties and Reactivity

- Thermal Stability : Tert-butyl esters in analogs (e.g., MA20 and A20 polymers) decompose via thermal cleavage (~116–125 kJ/mol activation energy) . The target compound’s stability under heat would depend on substituent effects; bromine may accelerate degradation compared to fluorine.

Biological Activity

The compound 3-(5-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic molecule of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Azetidine ring : A four-membered saturated heterocycle that influences the compound's reactivity and interaction with biological targets.

- Phenoxy group : This moiety contributes to the compound's lipophilicity, enhancing its bioavailability.

- Bromo and amino substituents : These functional groups are known to enhance the compound's reactivity, making it a candidate for various biological interactions.

Chemical Structure

The chemical structure can be summarized as follows:

Research indicates that This compound exhibits significant biological activity, particularly as an inhibitor of specific protein kinases. These kinases are crucial in cell signaling pathways that regulate processes such as:

- Cell proliferation

- Differentiation

- Apoptosis

By modulating kinase activity, this compound may have implications in cancer therapeutics, potentially influencing tumor growth and survival.

In Vitro Studies

In vitro studies have demonstrated that the compound interacts with various cellular targets. For instance, it has been shown to inhibit the activity of STAT3, a transcription factor involved in cancer progression. The following table summarizes some key findings from recent studies:

| Study | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| STAT3 | 0.52 | Significant inhibition observed in breast cancer cell lines. | |

| Protein Kinases | Varies | Modulates several pathways related to cell survival and proliferation. |

Case Studies

- Breast Cancer Cell Lines : In a study examining the effects on MDA-MB-231 and MDA-MB-468 breast cancer cells, the compound exhibited an EC50 value of 2.7 µM, indicating potent activity against these cells when treated for 72 hours .

- Mechanistic Insights : Additional research has shown that the presence of both bromo and amino groups enhances the compound's interaction with biological targets compared to simpler analogs lacking these groups.

Synthesis and Optimization

The synthesis of This compound typically involves multiple synthetic steps, including:

- Formation of the azetidine ring.

- Introduction of the phenoxy group via nucleophilic substitution.

- Bromination and amination steps to incorporate the functional groups.

Careful optimization of reaction conditions is essential to achieve high yields and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.